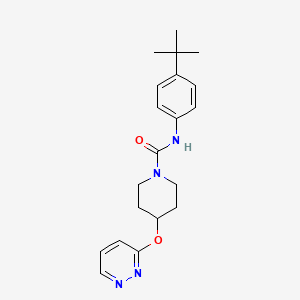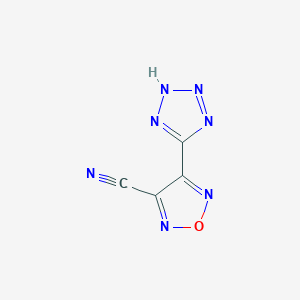![molecular formula C7H9F2N3O2 B2399787 2-[[1-(Difluoromethyl)-4-methylpyrazol-3-yl]amino]acetic acid CAS No. 2247206-90-0](/img/structure/B2399787.png)
2-[[1-(Difluoromethyl)-4-methylpyrazol-3-yl]amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[1-(Difluoromethyl)-4-methylpyrazol-3-yl]amino]acetic acid, also known as DFP-10917, is a small molecule inhibitor that has been extensively studied for its potential application in cancer therapy. It is a pyrazole-based compound that has shown promising results in preclinical studies, making it a potential candidate for further development.
Wirkmechanismus
The mechanism of action of 2-[[1-(Difluoromethyl)-4-methylpyrazol-3-yl]amino]acetic acid involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidines. By inhibiting DHODH, 2-[[1-(Difluoromethyl)-4-methylpyrazol-3-yl]amino]acetic acid disrupts the production of DNA and RNA, leading to the death of cancer cells.
Biochemical and Physiological Effects:
2-[[1-(Difluoromethyl)-4-methylpyrazol-3-yl]amino]acetic acid has been shown to have minimal toxicity in normal cells, making it a potential candidate for cancer therapy. In addition, it has been shown to have anti-inflammatory effects, which may have implications for the treatment of other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[[1-(Difluoromethyl)-4-methylpyrazol-3-yl]amino]acetic acid is its specificity for DHODH, which makes it a useful tool for studying the role of this enzyme in cancer cells. However, its potency may also make it difficult to use in certain experiments, as high concentrations may be required.
Zukünftige Richtungen
Future research on 2-[[1-(Difluoromethyl)-4-methylpyrazol-3-yl]amino]acetic acid could focus on several areas, including:
- Further preclinical studies to assess its efficacy and safety in animal models
- Clinical trials to evaluate its potential as a cancer therapy
- Studies to investigate its anti-inflammatory effects and potential applications in other diseases
- Development of more potent and selective DHODH inhibitors based on the structure of 2-[[1-(Difluoromethyl)-4-methylpyrazol-3-yl]amino]acetic acid.
Synthesemethoden
The synthesis of 2-[[1-(Difluoromethyl)-4-methylpyrazol-3-yl]amino]acetic acid involves several steps, starting with the reaction of 4-methyl-3-nitropyrazole with difluoromethylamine to form 1-(difluoromethyl)-4-methylpyrazol-3-amine. This intermediate is then reacted with ethyl chloroacetate to form ethyl 2-[[1-(difluoromethyl)-4-methylpyrazol-3-yl]amino]acetate, which is subsequently hydrolyzed to yield 2-[[1-(Difluoromethyl)-4-methylpyrazol-3-yl]amino]acetic acid.
Wissenschaftliche Forschungsanwendungen
2-[[1-(Difluoromethyl)-4-methylpyrazol-3-yl]amino]acetic acid has been extensively studied for its potential application in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
2-[[1-(difluoromethyl)-4-methylpyrazol-3-yl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2N3O2/c1-4-3-12(7(8)9)11-6(4)10-2-5(13)14/h3,7H,2H2,1H3,(H,10,11)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXDYKDVIXVHBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1NCC(=O)O)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[1-(Difluoromethyl)-4-methylpyrazol-3-yl]amino]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Azabicyclo[3.2.2]nonane hydrochloride](/img/structure/B2399712.png)

![1-Benzoyl-3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)azepan-2-one](/img/structure/B2399715.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2399717.png)



![N-(3-cyanophenyl)-2-(2-methyl-9-oxo-5,6,7,9-tetrahydro-1H-dipyrrolo[1,2-a:3',2'-d]pyrimidin-1-yl)acetamide](/img/structure/B2399722.png)
![(Z)-4-(2-(1H-benzo[d]imidazol-2-yl)-1-hydroxyvinyl)-6-chlorobenzene-1,3-diol](/img/structure/B2399723.png)

![1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone](/img/structure/B2399727.png)